An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Methoxy-3,4-dimethylpentan-2-one and Its Structural Isomer
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Methoxy-3,4-dimethylpentan-2-one and Its Structural Isomer
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and safety considerations for 4-methoxy-3,4-dimethylpentan-2-one. Direct experimental data for this specific molecule is not extensively available in current literature. Therefore, this guide establishes a detailed profile of its well-documented structural isomer, 4-methoxy-4-methylpentan-2-one (CAS No. 107-70-0), as a primary reference. Furthermore, a scientifically grounded, hypothetical synthetic pathway for 4-methoxy-3,4-dimethylpentan-2-one is proposed, drawing from established chemical principles and the known reactivity of its precursors, 3,4-dimethylpentan-2-one and 4-hydroxy-3,4-dimethylpentan-2-one. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Introduction and Structural Analysis
Aliphatic ketones and ethers are fundamental structural motifs in organic chemistry, serving as key intermediates in synthesis and as components in a wide array of industrial and pharmaceutical products. The subject of this guide, 4-methoxy-3,4-dimethylpentan-2-one, is a ketone featuring a methoxy group at a tertiary carbon adjacent to a chiral center. Its structural isomer, 4-methoxy-4-methylpentan-2-one, is a commercially available solvent, also known as Pentoxone.[1]
The seemingly minor difference in the placement of a single methyl group—from C4 to C3—has profound implications for the molecule's chemical and physical properties. The introduction of a second chiral center and increased steric hindrance around the carbonyl group in 4-methoxy-3,4-dimethylpentan-2-one are expected to alter its reactivity, boiling point, and solubility compared to its more linear isomer.
Due to the limited availability of direct experimental data for 4-methoxy-3,4-dimethylpentan-2-one, this guide will first detail the known properties of its isomer, 4-methoxy-4-methylpentan-2-one, as a baseline for understanding.
Profile of the Structural Isomer: 4-Methoxy-4-methylpentan-2-one
4-Methoxy-4-methylpentan-2-one (CAS No. 107-70-0) is a colorless to pale yellow liquid with a mild, pleasant odor.[2][3] It is utilized as a solvent for various resins and in fragrance formulations.[1]
Physicochemical Properties
The key physical and chemical properties of 4-methoxy-4-methylpentan-2-one are summarized in the table below.
| Property | Value | Source |
| CAS Number | 107-70-0 | [3] |
| Molecular Formula | C₇H₁₄O₂ | [3] |
| Molecular Weight | 130.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Mild, pleasant | [3] |
| Boiling Point | 147-163 °C (297-325 °F) | [2] |
| Flash Point | 60.5 °C (141 °F) | [2] |
| Density | 0.895 g/mL | |
| Water Solubility | Moderately soluble (≥100 mg/mL) | [2] |
| UN Number | 2293 | [3] |
Safety and Handling
4-Methoxy-4-methylpentan-2-one is classified as a flammable liquid and is harmful if inhaled.[3] Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[3] It should be stored in a well-ventilated place, away from heat, sparks, and open flames.[3]
| Hazard Statement | GHS Classification | Precautionary Measures |
| Flammable liquid and vapor | Flammable Liquid, Category 3 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3] |
| Harmful if inhaled | Acute Toxicity, Inhalation, Category 4 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
Spectroscopic Data
The identity of 4-methoxy-4-methylpentan-2-one can be confirmed by mass spectrometry. The electron ionization mass spectrum is available through the NIST WebBook.[5]
Proposed Synthesis of 4-Methoxy-3,4-dimethylpentan-2-one
While no direct synthesis of 4-methoxy-3,4-dimethylpentan-2-one is documented, a plausible synthetic route can be designed based on fundamental organic reactions. The proposed pathway involves two key steps: an aldol condensation to create the carbon skeleton, followed by methylation of a tertiary alcohol.
Proposed Synthetic Pathway Overview
The proposed synthesis begins with the base-catalyzed aldol addition of propan-2-one (acetone) to 2-methylpropanal. This is followed by dehydration to yield an α,β-unsaturated ketone. Subsequent reduction and methylation would lead to the target molecule. A more direct, albeit hypothetical, route involves the methylation of 4-hydroxy-3,4-dimethylpentan-2-one.
Caption: Proposed synthetic workflow for 4-Methoxy-3,4-dimethylpentan-2-one.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Hydroxy-3,4-dimethylpentan-2-one
This step involves the α-hydroxylation of the precursor ketone, 3,4-dimethylpentan-2-one (CAS No. 565-78-6).[6] The physical properties of this starting material are known, with a boiling point of 135 °C and a density of 0.819 g/mL.[7]
-
Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise to form lithium diisopropylamide (LDA).
-
Ketone Addition: Add a solution of 3,4-dimethylpentan-2-one in anhydrous THF to the LDA solution at -78 °C. Allow the mixture to stir for 1 hour to ensure complete enolate formation.
-
Hydroxylation: Add an electrophilic oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to the enolate solution.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the resulting crude product, 4-hydroxy-3,4-dimethylpentan-2-one, by flash column chromatography. The molecular formula for this intermediate is C₇H₁₄O₂ with a molecular weight of 130.18 g/mol .[8]
Step 2: Methylation of 4-Hydroxy-3,4-dimethylpentan-2-one
This step employs a standard Williamson ether synthesis to form the final product.
-
Alkoxide Formation: To a suspension of sodium hydride (NaH) in anhydrous THF at 0 °C, add a solution of 4-hydroxy-3,4-dimethylpentan-2-one in anhydrous THF dropwise.
-
Methylation: Add methyl iodide (CH₃I) to the reaction mixture and allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield 4-methoxy-3,4-dimethylpentan-2-one.
Caption: Detailed experimental workflow for the proposed synthesis.
Conclusion
While 4-methoxy-3,4-dimethylpentan-2-one is not a widely characterized compound, its chemical properties and reactivity can be inferred from its structural features and comparison with its well-documented isomer, 4-methoxy-4-methylpentan-2-one. The proposed two-step synthesis, involving α-hydroxylation followed by a Williamson ether synthesis, provides a viable and logical route for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and other structurally related chiral ketones. Further experimental validation is necessary to confirm the predicted properties and the efficacy of the proposed synthetic protocol.
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